molecular formula C8H6BrClN2 B13935785 4-Bromo-3-chloro-5-methyl-1H-indazole

4-Bromo-3-chloro-5-methyl-1H-indazole

Cat. No.: B13935785
M. Wt: 245.50 g/mol
InChI Key: SLUPGKMKZOACOA-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-5-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-5-methyl-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines. For example, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-5-methyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-3-chloro-5-methyl-1H-indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-5-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-chloro-5-methyl-1H-indazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The methyl group also adds to its distinct chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

4-bromo-3-chloro-5-methyl-2H-indazole

InChI

InChI=1S/C8H6BrClN2/c1-4-2-3-5-6(7(4)9)8(10)12-11-5/h2-3H,1H3,(H,11,12)

InChI Key

SLUPGKMKZOACOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(NN=C2C=C1)Cl)Br

Origin of Product

United States

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